(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a carboxylic acid group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxy group can be introduced through selective hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, potentially affecting enzymatic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Unique due to the presence of both Boc and hydroxy groups.
(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the hydroxy group.
Uniqueness
The combination of Boc, hydroxy, and carboxylic acid groups in this compound makes it a versatile compound for various synthetic and research applications. Its unique structure allows for selective reactions and interactions, making it valuable in the fields of chemistry, biology, and medicine .
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
(3S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-9-4-5-11(17)6-10(9)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
PUGASQAAOACKPI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=C(C=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O |
Origin of Product |
United States |
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